2-Chlorophenyl methyl sulfone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorophenyl methyl sulfone can be synthesized through several methods. One common method involves the oxidation of 2-chlorophenyl methyl sulfide using hydrogen peroxide in the presence of a catalyst such as trifluoroacetophenone . The reaction typically occurs under mild conditions and yields the desired sulfone product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize oxidizing agents like hydrogen peroxide or potassium permanganate to convert 2-chlorophenyl methyl sulfide to the sulfone. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Chlorophenyl methyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfoxides and other derivatives.
Reduction: Reduction reactions can convert the sulfone back to the corresponding sulfide.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and other oxidized derivatives.
Reduction: 2-Chlorophenyl methyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chlorophenyl methyl sulfone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chlorophenyl methyl sulfone involves its interaction with various molecular targets. The sulfone group can participate in electrophilic and nucleophilic reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl methyl sulfone
- 2-Bromophenyl methyl sulfone
- 2-Fluorophenyl methyl sulfone
Uniqueness
2-Chlorophenyl methyl sulfone is unique due to the presence of both a chlorine atom and a sulfone group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
IUPAC Name |
1-chloro-2-methylsulfonylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXARIPVZOXXAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1748-20-5 | |
Record name | 2-Chlorophenyl methyl sulfone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.